4-(Diethoxyphosphoryl)benzoic acid
Description
Significance of Organophosphorus Compounds in Chemical Synthesis and Applied Sciences
Organophosphorus compounds, a broad class of organic molecules containing a carbon-phosphorus bond, are of paramount importance in numerous scientific and industrial domains. Their diverse applications stem from the unique properties of the phosphorus atom, which can exist in various oxidation states and coordination environments. wikipedia.org In the realm of chemical synthesis, organophosphorus reagents are indispensable tools. For instance, phosphines are widely used as ligands in metal-catalyzed reactions, playing a crucial role in many industrial processes. frontiersin.org Phosphonates, another key subgroup, are extensively utilized as improved Wittig reagents for the synthesis of alkenes and are integral to reactions like the Horner-Wadsworth-Emmons and Seyferth-Gilbert homologation. wikipedia.orgfrontiersin.org
The influence of organophosphorus compounds extends far beyond the synthesis laboratory. They are cornerstones of medicinal and agricultural chemistry, with over 80 phosphorus-containing drugs in clinical use and more than 300 phosphorus-based pesticides on the market. frontiersin.org Notable examples include the herbicide glyphosate (B1671968) and bisphosphonates, a class of drugs used to treat osteoporosis. wikipedia.org Furthermore, their excellent fire-retardant properties, characterized by low smoke and toxicity, make them environmentally benign alternatives in material science. frontiersin.org The phosphoryl (P=O) group's high coordination ability with metals also leads to their use as effective metal extractants. frontiersin.org The ongoing exploration of organophosphorus chemistry continues to uncover new applications, solidifying its status as a rapidly advancing field. nih.gov
The Role of Benzoic Acid Derivatives in Organic Chemistry and Interdisciplinary Fields
Benzoic acid and its derivatives are fundamental building blocks in organic chemistry and have a wide array of applications across various disciplines. annexechem.comwikipedia.org As the simplest aromatic carboxylic acid, benzoic acid serves as a precursor for the industrial synthesis of many other organic substances. wikipedia.orgbyjus.com Its benzene (B151609) ring can undergo electrophilic substitution reactions, while the carboxyl group can participate in a variety of transformations, making it a versatile intermediate for producing dyes, fragrances, and pharmaceutical compounds. annexechem.combyjus.com
The utility of benzoic acid derivatives is particularly prominent in the food and pharmaceutical industries. Benzoic acid and its salts are widely used as preservatives in acidic foods and beverages due to their ability to inhibit the growth of mold, yeast, and some bacteria. wikipedia.orgnih.gov In pharmaceuticals, they are employed not only as preservatives in formulations like solutions, creams, and eye drops but also as key intermediates in the synthesis of drugs such as local anesthetics and antihistamines. aozunchem.comeaht.org Furthermore, certain benzoic acid derivatives possess therapeutic properties of their own; for example, it is a component of Whitfield's ointment for treating fungal skin diseases. wikipedia.orgeaht.org The widespread use of these compounds underscores their importance in both industrial manufacturing and human health. researchgate.netijcrt.org
Structural Features and Research Relevance of 4-(Diethoxyphosphoryl)benzoic acid
This compound, with the chemical formula C11H15O5P, is a bifunctional molecule that possesses both a carboxylic acid group and a diethyl phosphonate (B1237965) group attached to a central benzene ring at the para position. chemicalbook.com This unique arrangement of functional groups imparts a distinct set of properties and makes it a compound of considerable research interest. The carboxylic acid moiety provides a site for reactions typical of this functional group, such as esterification and amide bond formation, while the phosphonate group offers opportunities for further chemical modification and imparts characteristics typical of organophosphorus compounds.
The research relevance of this compound lies in its potential as a versatile building block and functional molecule. It has been utilized as an analytical reagent to enhance the chromatographic resolution of alcohol enantiomers by converting them into their corresponding phosphonate derivatives. chemicalbook.com This application highlights the utility of the phosphonate group in analytical chemistry. Furthermore, the presence of both an acidic proton and a coordinating phosphoryl group suggests potential applications in the design of metal-organic frameworks (MOFs), coordination polymers, and functional materials where these properties can be exploited for catalysis, sensing, or separation. The synthesis of various phosphonates with diverse structures is highly desirable for drug discovery and medicinal chemistry, where they have been explored as enzyme inhibitors and anti-HIV agents. nih.gov The study of this compound and its derivatives contributes to the broader understanding of multifunctional organic compounds and their potential to address challenges in various scientific fields.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C11H15O5P |
| Molecular Weight | 258.21 g/mol |
| CAS Number | 1527-34-0 |
| MDL Number | MFCD01872486 |
Structure
3D Structure
Properties
IUPAC Name |
4-diethoxyphosphorylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O5P/c1-3-15-17(14,16-4-2)10-7-5-9(6-8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRFVLZYAYSKHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378642 | |
| Record name | 4-(diethoxyphosphoryl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1527-34-0 | |
| Record name | 4-(diethoxyphosphoryl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 4 Diethoxyphosphoryl Benzoic Acid
Established Synthetic Pathways for the Diethoxyphosphoryl Moiety Introduction
The introduction of the diethoxyphosphoryl moiety is a critical step in the synthesis of the target molecule. Various methods have been developed, with a growing emphasis on greener and more efficient approaches.
Electrosynthetic Approaches in Organophosphorus Chemistry
Electrosynthesis is emerging as a powerful and environmentally friendly method for creating phosphorus-carbon bonds. nih.gov This technique utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and reducing waste. researchgate.net In the context of organophosphorus compounds, electrosynthesis offers a precise and low-cost alternative to traditional methods. nih.govbeilstein-journals.org
The process typically involves the anodic oxidation of phosphorus compounds, such as phosphites, in the presence of an aromatic substrate. tandfonline.com This generates a reactive intermediate that can then form a new phosphorus-carbon bond. tandfonline.com The choice of electrode material is crucial for the success of these reactions. beilstein-journals.org Graphite, platinum, and nickel electrodes have been extensively used in the electrochemical synthesis of organophosphorus compounds. nih.govbeilstein-journals.org Platinum, in particular, is a popular choice for the cathode in these processes. beilstein-journals.org
Table 1: Common Electrode Materials in Organophosphorus Electrosynthesis
| Electrode Material | Anode Usage | Cathode Usage | Key Characteristics |
| Graphite | >60% | ~10% | Widely available, cost-effective. |
| Platinum | ~30% | >70% | High oxidation range, inert. beilstein-journals.org |
| Nickel | Sacrificial Anode | Good Performance | Not typically used as a primary anode. beilstein-journals.org |
Recent advancements have focused on developing tandem electro-thermal synthesis pathways, which can overcome challenges such as over-oxidation and allow for scaling up to industrial levels. nih.gov
Green Chemistry Principles in the Preparation of Phosphorus-Functionalized Compounds
The principles of green chemistry are increasingly being applied to the synthesis of organophosphorus compounds to minimize environmental impact. rsc.org This includes the use of renewable resources, greener solvents, and energy-efficient reaction conditions. rsc.org Microwave-assisted synthesis, ultrasound, and visible light have been explored as alternative energy sources to promote these reactions. rsc.orgtandfonline.com
The development of resource-saving and safer technologies is a key focus, moving away from hazardous reagents like phosphorus halides and toxic white phosphorus. nih.gov The goal is to create more sustainable chemical synthesis frameworks that integrate green chemistry and engineering principles from the outset. acs.org
Functionalization Strategies for the Benzoic Acid Core
Formation of the Aromatic Carboxylic Acid Substructure
Aromatic carboxylic acids, such as benzoic acid, can be prepared through several established methods. slideshare.net One common approach is the oxidation of an alkyl group attached to an aromatic ring. numberanalytics.com This can be achieved using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. numberanalytics.comvedantu.com Other methods include the hydrolysis of nitriles or esters and the carbonation of Grignard reagents. slideshare.netnumberanalytics.com
The choice of method often depends on the available starting materials and the desired substitution pattern on the aromatic ring. numberanalytics.com For instance, 4-hydroxybenzoic acid can be synthesized from L-tyrosine using a whole-cell biocatalysis approach, offering a renewable route to this precursor. nih.gov
Regioselective Substitution Routes
Achieving the desired substitution pattern on the benzoic acid ring is crucial. The carboxyl group of benzoic acid is a meta-director in electrophilic substitution reactions. vedantu.com However, to obtain the para-substituted product, 4-(diethoxyphosphoryl)benzoic acid, specific strategies are required.
One approach involves starting with a para-substituted precursor. For example, the synthesis of 4-(4-phenoxyphenoxy)benzoic acid has been achieved through the oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. epo.org Another strategy is to utilize reactions that favor para-substitution, such as certain palladium-catalyzed cross-coupling reactions. The electronic properties of the substituents on the ring can influence the regioselectivity of these reactions. acs.orgnih.gov
Integrated Synthesis of this compound: Key Reaction Steps and Conditions
The direct synthesis of this compound often involves the coupling of a benzoic acid derivative with a phosphorus-containing reagent. The Michaelis-Arbuzov and Hirao reactions are two of the most prominent methods for forming the crucial phosphorus-carbon bond.
The Michaelis-Arbuzov reaction is a classic method for preparing phosphonates. organic-chemistry.orgwikipedia.org It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov In the context of synthesizing the target molecule, a derivative of benzoic acid bearing a leaving group at the para position would be reacted with triethyl phosphite. The reaction proceeds through a phosphonium (B103445) salt intermediate, which then rearranges to the final phosphonate (B1237965) product. wikipedia.org Variations of this reaction, such as those using Lewis acid catalysts or silyl (B83357) phosphites, have been developed to improve reaction conditions and expand the substrate scope. organic-chemistry.orgnih.gov
The Hirao reaction is a palladium-catalyzed cross-coupling reaction between a dialkyl phosphite and an aryl halide. nih.govnih.gov This reaction has become a cornerstone for the formation of phosphorus-carbon bonds. nih.gov To synthesize this compound via this method, 4-halobenzoic acid (or its ester derivative) is coupled with diethyl phosphite in the presence of a palladium catalyst and a base. nih.gov Improvements to the Hirao reaction have focused on reducing the catalyst loading and expanding the range of compatible aryl halides, including aryl chlorides. nih.gov The choice of solvent, such as acetonitrile (B52724) or N,N-dimethylformamide (DMF), can significantly impact the reaction's success. nih.gov
A final step in many synthetic routes is the hydrolysis of a phosphonate ester to the corresponding phosphonic acid. researchgate.netbeilstein-journals.org This is often achieved under acidic conditions or through a two-step procedure involving bromotrimethylsilane (B50905) followed by methanolysis, known as the McKenna procedure. researchgate.netbeilstein-journals.org
Phosphorylation of Benzoic Acid Derivatives
The introduction of the diethoxyphosphoryl group onto the benzoic acid ring is a critical step in the synthesis of the target molecule. A common and effective method for creating the C-P bond is the Michaelis-Arbuzov reaction. researchgate.net This reaction typically involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide. researchgate.net In the context of synthesizing this compound, a suitable precursor would be an ester of 4-halobenzoic acid.
For instance, the synthesis can commence with a 4-halobenzoic acid ester, which is then subjected to a nickel- or palladium-catalyzed cross-coupling reaction with a phosphite. Another approach involves the reaction of a derivative like methyl 4-(bromomethyl)benzoate (B8499459) with triethyl phosphite.
A related synthesis for a similar compound, 4-[(diethoxyphosphinoyl)methyl]benzoic acid, involves the reaction of 4-(bromomethyl)benzoic acid with triethylphosphite in the presence of a Lewis acid catalyst like zinc bromide (ZnBr2) in a dry solvent such as dichloromethane. nih.gov This reaction proceeds at room temperature and leads to the formation of the corresponding phosphonate ester. nih.gov
Table 1: Representative Phosphorylation Reaction
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |
| 4-(bromomethyl)benzoic acid | Triethylphosphite | ZnBr₂ | Dichloromethane | 4-[(Diethoxyphosphinoyl)methyl]benzoic acid diethyl ester |
Esterification and Hydrolysis Processes for Phosphonate and Carboxyl Groups
The synthesis of this compound often involves the protection and deprotection of the carboxyl and phosphonate groups through esterification and hydrolysis reactions.
Esterification: The carboxylic acid group of a benzoic acid derivative can be esterified to prevent it from interfering with subsequent reactions, such as the phosphorylation step. Standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, can be employed. The selective esterification of phosphonic acids to their mono- or diesters can also be achieved under specific conditions. nih.gov For example, the use of orthoesters can lead to the formation of either mono- or diethyl esters of phosphonic acids depending on the reaction temperature. researchgate.net
Hydrolysis: Conversely, hydrolysis is used to deprotect the ester groups to yield the final acid product. The diethyl phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic conditions, typically by refluxing with concentrated hydrochloric acid. nih.govnih.gov This method is widely applied for the dealkylation of phosphonate esters. nih.gov Similarly, if the carboxyl group was initially protected as an ester, it would also be hydrolyzed to the carboxylic acid under these conditions. The hydrolysis of phosphonate esters can be a stepwise process, and reaction conditions can be tailored to achieve either the monoester or the fully hydrolyzed phosphonic acid. nih.gov
Catalytic hydrogenolysis is another method for the deprotection of benzyl (B1604629) esters of phosphonates to yield the phosphonic acid. nih.gov
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing reaction parameters is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and the stoichiometry of the reactants.
For phosphorylation reactions like the Michaelis-Arbuzov reaction, the temperature can significantly influence the reaction rate and the formation of byproducts. researchgate.net The choice of the leaving group on the benzoic acid derivative (e.g., bromide vs. iodide) can also affect reactivity. researchgate.net
In cross-coupling reactions to form the C-P bond, the selection of the metal catalyst (e.g., palladium or nickel complexes) and the ligands can have a profound impact on the efficiency and selectivity of the reaction. The reaction conditions, such as the base used and the reaction temperature, must be carefully screened to find the optimal settings. For example, in a related synthesis, running a reaction at a lower temperature (5 °C) led to a higher yield and enantioselectivity. researchgate.net
Table 2: Example of Reaction Parameter Optimization
| Parameter | Variation 1 | Variation 2 | Effect on Yield/Selectivity |
| Temperature | Room Temperature | 5 °C | Lower temperature can increase enantioselectivity and yield. researchgate.net |
| Catalyst | [Pd(π-cinnamyl)Cl)]₂ | - | The choice of catalyst and ligand is critical for asymmetric synthesis. researchgate.net |
| Base | K₂CO₃ | - | The base can influence the reaction outcome. researchgate.net |
Analogous Synthetic Strategies for Related Phosphonobenzoic Acids and Derivatives
Several other synthetic strategies can be employed to produce phosphonobenzoic acids and their derivatives. These methods offer alternative routes that may be advantageous depending on the availability of starting materials and the desired substitution pattern on the aromatic ring.
One major alternative is the use of the Hirao reaction, which is a palladium-catalyzed cross-coupling reaction of a diarylphosphine oxide with an aryl halide. This can then be followed by oxidation to the phosphonate.
Another strategy involves the direct phosphonylation of an organometallic reagent derived from a benzoic acid derivative. For example, a Grignard reagent or an organolithium species formed from a bromo- or iodobenzoic acid ester can react with a phosphoryl chloride, such as diethyl chlorophosphate, to form the C-P bond.
Furthermore, phosphonodepsipeptides, which are related structures, can be synthesized through methods like the phosphonylation of hydroxy esters with N-protected aminoalkylphosphonochloridates or the condensation of N-protected phosphonic monoesters with hydroxy esters using coupling reagents. beilstein-journals.orgmdpi.com These strategies highlight the versatility of phosphonate synthesis and can be adapted for the preparation of various phosphonobenzoic acid derivatives. beilstein-journals.orgmdpi.com
Table 3: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Reagents | Advantages |
| Michaelis-Arbuzov Reaction | Trialkyl phosphite, Alkyl halide | Well-established, good for forming C-P bonds. researchgate.net |
| Hirao Reaction | Diarylphosphine oxide, Aryl halide, Palladium catalyst | Good for forming C(sp²)-P bonds. |
| Organometallic Route | Organometallic reagent (e.g., Grignard), Diethyl chlorophosphate | Allows for direct phosphonylation of the aromatic ring. |
| Condensation Reactions | Phosphonic monoesters, Hydroxy esters, Coupling reagents | Useful for synthesizing more complex derivatives like phosphonopeptides. beilstein-journals.orgmdpi.com |
Reactions at the Carboxylic Acid Functionality
The carboxylic acid group is a versatile handle for derivatization, readily undergoing reactions typical of aromatic carboxylic acids.
Esterification is the process of converting the carboxylic acid group into an ester by reacting it with an alcohol, typically in the presence of an acid catalyst. iajpr.com This reaction is fundamental in organic synthesis for creating derivatives with altered solubility, polarity, and biological activity. iajpr.com For this compound, this transformation yields aryl phosphonate esters, which are valuable intermediates.
The reaction generally involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a catalyst. The water formed during the reaction is often removed to drive the equilibrium towards the product. google.com A variety of catalysts can be employed to facilitate this transformation, each with specific advantages regarding reaction conditions and efficiency. dergipark.org.tr
Table 1: Catalysts and Conditions for Esterification of Benzoic Acid Derivatives
| Catalyst Type | Example Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Reflux with alcohol | iajpr.com |
| Solid Acid | Amberlyst-15 | Heterogeneous catalysis, allows for easy separation | iiste.org |
| Tin (II) Compounds | Tin (II) Oxalate | High temperatures (190-210 °C) | google.com |
| Deep Eutectic Solvents (DES) | p-TSA & BTEAC | Acts as both solvent and catalyst, environmentally friendly | dergipark.org.tr |
p-TSA: p-Toluenesulfonic acid; BTEAC: Benzyltriethylammonium chloride
The synthetic utility of these ester derivatives is significant. For example, converting the carboxylic acid to a methyl or ethyl ester can protect the acid functionality while other reactions are performed on the phosphonate group. These esters are also used in the synthesis of more complex molecules, including pharmaceuticals and materials for reticular chemistry. researchgate.net
The carboxylic acid group can be converted into amides, which are important structural motifs in many biologically active molecules. This is typically a two-step process.
First, the carboxylic acid is converted into a more reactive intermediate, an acid halide (most commonly an acid chloride). This is achieved by treating this compound with a halogenating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgyoutube.com
Reaction: Formation of Acid Chloride
This compound + SOCl₂ → 4-(Diethoxyphosphoryl)benzoyl chloride + SO₂ + HCl
Once formed, the highly reactive acid chloride can readily react with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide. libretexts.org This reaction is a nucleophilic acyl substitution. libretexts.org
Table 2: Reagents for Acid Halide and Amide Formation
| Transformation | Reagent | Product Functional Group | Reference |
|---|---|---|---|
| Acid to Acid Chloride | Thionyl chloride (SOCl₂) | Acid Chloride | libretexts.orgyoutube.com |
| Acid to Acid Bromide | Phosphorus tribromide (PBr₃) | Acid Bromide | youtube.comyoutube.com |
| Acid Chloride to Amide | Ammonia (NH₃) or Amines (RNH₂, R₂NH) | Amide | libretexts.org |
This sequence is a cornerstone of organic synthesis, allowing for the introduction of nitrogen-containing functional groups and the construction of peptide-like bonds.
As a carboxylic acid, this compound is an acidic compound that can donate a proton from its hydroxyl group. In the presence of a base, it undergoes an acid-base reaction to form a carboxylate salt. For instance, reacting it with sodium hydroxide (NaOH) yields sodium 4-(diethoxyphosphoryl)benzoate. orgsyn.org
Reaction: Salt Formation
This compound + NaOH → Sodium 4-(diethoxyphosphoryl)benzoate + H₂O
Reactions at the Diethoxyphosphoryl Moiety
The diethoxyphosphoryl group offers a different set of reaction possibilities, primarily centered on the phosphorus atom and its ester linkages.
One of the most important reactions of the diethoxyphosphoryl group is its hydrolysis to the corresponding phosphonic acid. This transformation is typically achieved by heating the compound with a strong aqueous acid, such as concentrated hydrochloric acid (HCl). d-nb.infobeilstein-journals.org The reaction proceeds in two consecutive steps, with the hydrolysis of both ethyl ester groups to hydroxyl groups. nih.gov
Reaction: Hydrolysis to Phosphonic Acid
This compound + 2 H₂O --(HCl, Reflux)--> 4-Phosphonobenzoic acid + 2 CH₃CH₂OH
This hydrolysis is a robust and widely used method for preparing arylphosphonic acids from their dialkyl phosphonate precursors. beilstein-journals.orgnih.gov The resulting 4-Phosphonobenzoic acid, with its dual phosphonic acid and carboxylic acid functionalities, is a valuable building block for creating metal-organic frameworks (MOFs) and other supramolecular structures. d-nb.info
Table 3: Common Methods for Phosphonate Ester Hydrolysis
| Method | Reagents | Conditions | Key Feature | Reference |
|---|---|---|---|---|
| Acid Hydrolysis | Concentrated HCl (aq) | Reflux for 1-12 hours | Most general and common method | beilstein-journals.org |
| McKenna Reaction | Bromotrimethylsilane (TMSBr), then Methanol (MeOH) | Two-step, often milder conditions | Avoids strong aqueous acid | d-nb.info |
| Hydrogenolysis | H₂, Palladium on Carbon (Pd/C) | Requires dibenzyl phosphonate esters | Removes benzyl groups specifically | d-nb.info |
Transesterification is a process where the alkoxy groups of an ester are exchanged with the alkoxy groups of another alcohol. ekb.eg In the case of this compound, the two ethyl groups on the phosphoryl moiety can be replaced by other alkyl groups. This is achieved by reacting the compound with a different alcohol (e.g., methanol, propanol) in the presence of a catalyst.
This reaction can be catalyzed by either acids or bases. ekb.eg For example, using an acidic deep eutectic solvent (DES) composed of p-toluenesulfonic acid and choline chloride has been shown to be effective for transesterification. nih.gov
Table 4: Transesterification Catalysts and Conditions
| Catalyst Type | Example Catalyst | Typical Conditions | Reference |
|---|---|---|---|
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Elevated temperature | nih.gov |
| Base Catalyst | Sodium Hydroxide (NaOH) | Milder temperature, sensitive to free acids | ekb.eg |
| Deep Eutectic Solvent | p-Toluenesulfonic acid / Choline chloride | Elevated temperature (e.g., 110 °C) | nih.gov |
Transesterification of the phosphonate moiety allows for the synthesis of a variety of phosphonate esters with different alkyl chains, thereby modifying the steric and electronic properties of the molecule without altering the core aryl carboxylic acid structure.
Advanced Spectroscopic and Structural Elucidation of 4 Diethoxyphosphoryl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ³¹P.
The ¹H and ¹³C NMR spectra of 4-(Diethoxyphosphoryl)benzoic acid provide a detailed map of the hydrogen and carbon atoms within the molecule.
In the ¹H NMR spectrum , the protons of the para-substituted benzene (B151609) ring exhibit a characteristic splitting pattern due to their coupling with each other and with the phosphorus atom. The protons ortho to the phosphonate (B1237965) group are expected to appear as a doublet of doublets, as are the protons ortho to the carboxyl group, at distinct chemical shifts. The ethoxy groups on the phosphonate moiety show a quartet for the methylene (B1212753) (-OCH₂-) protons, arising from coupling to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons. The acidic proton of the carboxylic acid typically appears as a broad singlet at a significantly downfield chemical shift (>10 ppm), which can vary with solvent and concentration. rsc.orgdocbrown.infochegg.com
The ¹³C NMR spectrum , usually recorded with proton decoupling, shows distinct signals for each unique carbon environment. docbrown.info Due to the molecule's symmetry, the benzene ring will display four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the carboxyl group and one to the phosphonate group). docbrown.info The carbon of the carboxyl group (C=O) is highly deshielded and appears far downfield (~167-173 ppm). docbrown.inforesearchgate.net The carbons of the ethoxy group appear in the upfield region of the spectrum. rsc.org The electronegative oxygen atoms significantly deshield the carboxylic acid carbon, causing its signal to appear at a high chemical shift. docbrown.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of benzoic acid and diethyl phosphonate functionalities.
¹H NMR| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (-COOH) | > 12.0 | Broad Singlet |
| Aromatic (ortho to -COOH) | ~8.1 | Doublet of Doublets |
| Aromatic (ortho to -P(O)(OEt)₂) | ~7.8 | Doublet of Doublets |
| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet |
¹³C NMR
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (-C OOH) | ~167 |
| Aromatic (C -COOH) | ~133 |
| Aromatic (C -P) | ~135 (doublet, ¹JCP) |
| Aromatic (CH, ortho to -COOH) | ~130 |
| Aromatic (CH, ortho to -P) | ~132 (doublet, ²JCP) |
| Ethoxy (-OC H₂CH₃) | ~62 (doublet, ²JCOP) |
³¹P NMR spectroscopy is an indispensable tool for confirming the presence and chemical environment of the phosphorus atom in phosphonates. huji.ac.il For this compound, the proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp signal. The chemical shift of this signal is characteristic of pentavalent phosphorus in a phosphonate ester environment. huji.ac.ilorganicchemistrydata.org This technique provides unambiguous evidence for the phosphonate group's integrity and can be sensitive to changes in the electronic structure of the attached aromatic ring. rsc.org
Table 2: Predicted ³¹P NMR Chemical Shift for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) |
|---|
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key correlation would be observed between the methylene (-OCH₂) and methyl (-CH₃) protons of the ethoxy groups, confirming their adjacency. It would also show correlations between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show correlations between the aromatic protons and their respective carbons, as well as the methylene and methyl protons with their corresponding ethoxy carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) couplings between protons and carbons. It is crucial for piecing together the molecular skeleton. Key HMBC correlations would include:
From the aromatic protons to the quaternary carbons (C-COOH and C-P).
From the ethoxy methylene protons to the phosphorus atom (if a ¹H-³¹P HMBC is performed) and to the ethoxy methyl carbon.
From the aromatic protons ortho to the phosphonate group to the phosphorus atom.
These 2D techniques collectively provide irrefutable evidence for the covalent framework of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing characteristic signatures for its functional groups.
The IR and Raman spectra of this compound are dominated by the strong vibrational modes of its constituent functional groups. ias.ac.in
Carboxyl Group: The most distinct feature is the carbonyl (C=O) stretching vibration, which gives rise to a very strong and sharp band in the IR spectrum, typically between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid. princeton.edudocbrown.info The O-H stretch of the carboxyl group is also characteristic, though its appearance is heavily influenced by hydrogen bonding.
Phosphonate Group: The phosphonate group is identified by several key vibrations. The P=O (phosphoryl) stretch results in a very strong and distinct absorption band, typically in the range of 1200-1260 cm⁻¹. nih.gov Additionally, the P-O-C (ester) linkages give rise to characteristic stretching vibrations. rsc.org
Aromatic Ring: The benzene ring shows C-H stretching vibrations above 3000 cm⁻¹ and various C=C stretching vibrations within the 1450-1600 cm⁻¹ region. smu.edu
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |
| Aromatic | C-H stretch | 3030-3080 | Medium |
| Carboxylic Acid | C=O stretch | 1680-1710 | Very Strong |
| Aromatic | C=C stretch | 1450-1600 | Medium-Strong |
| Phosphonate | P=O stretch | 1200-1260 | Very Strong |
Like most carboxylic acids, this compound is expected to form strong intermolecular hydrogen bonds in the solid state and in non-polar solvents. docbrown.info Molecules typically pair up to form cyclic dimers, where the carboxyl groups of two molecules hydrogen-bond with each other.
This dimerization has profound and easily identifiable effects on the IR spectrum:
O-H Stretching: The O-H stretching vibration is dramatically altered. Instead of a sharp peak around 3500 cm⁻¹, it becomes an extremely broad and intense absorption band spanning from approximately 2500 to 3300 cm⁻¹. docbrown.inforesearchgate.net This extensive broadening is the classic spectroscopic signature of a hydrogen-bonded carboxylic acid dimer. docbrown.info
C=O Stretching: The formation of the hydrogen bond weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (a "red shift"). The C=O stretch in the dimer appears at a lower frequency (e.g., ~1700 cm⁻¹) compared to what would be observed for a free, non-hydrogen-bonded ("monomeric") carboxylic acid. princeton.edu
These spectroscopic features provide clear evidence of the strong intermolecular forces that govern the supramolecular structure of the compound. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the substituted benzene ring. The chromophore, which is the part of the molecule responsible for absorbing UV-Vis light, consists of the phenyl ring conjugated with the carboxylic acid group and influenced by the diethoxyphosphoryl substituent.
The spectrum is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. rsc.org The π electrons of the aromatic ring and the carbonyl group are promoted from a bonding (π) orbital to an anti-bonding (π) orbital. Additionally, the non-bonding (n) electrons on the oxygen atoms of the carboxyl and phosphoryl groups can be excited to an anti-bonding π orbital (n → π*).
Generally, benzoic acid and its derivatives display two or three main absorption bands in the UV region. researchgate.net These are often referred to as the E-band (typically below 200 nm), K-band (around 230 nm), and B-band (a weaker, longer-wavelength band around 270-280 nm). For this compound, the primary absorptions are due to the π → π* transitions of the benzene ring system. The presence of the carboxyl and diethoxyphosphoryl groups as substituents on the benzene ring influences the energy of these transitions and thus the position (λmax) of the absorption bands.
Based on data from structurally similar compounds, the expected UV-Vis absorption maxima for this compound are detailed below. The main absorption band corresponds to the π → π* transition of the conjugated system. A weaker, lower-energy band, characteristic of the B-band in benzene derivatives, may also be observed, arising from a symmetry-forbidden transition. The n → π* transitions, typically much weaker in intensity, are often obscured by the stronger π → π* bands. nih.gov
Table 1: Predicted UV-Vis Spectral Data for this compound
| Transition Type | Predicted λmax (nm) | Associated Chromophore |
| π → π | ~230 - 240 | Phenyl ring conjugated with C=O |
| π → π (B-band) | ~275 - 285 | Benzene ring |
| n → π* | ~280 - 300 (often weak/obscured) | Carbonyl (C=O) and Phosphoryl (P=O) oxygens |
Note: The exact λmax and molar absorptivity (ε) values depend on the solvent used for analysis.
Mass Spectrometry for Molecular Fragmentation Analysis
Mass spectrometry (MS) provides invaluable information about a molecule's structure by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions generated upon ionization. For this compound (molar mass: 258.20 g/mol ), electron ionization mass spectrometry (EI-MS) would reveal a characteristic fragmentation pattern.
The molecular ion peak, [M]•+, would be expected at m/z 258. The fragmentation pathways are predicted to involve cleavages at the most labile bonds, primarily associated with the carboxyl and diethoxyphosphoryl functional groups.
Key fragmentation processes for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, 17 Da) and the loss of the entire carboxyl group (•COOH, 45 Da). A very common fragmentation for benzoic acid itself is the loss of •OH to form the stable benzoyl cation at m/z 105, which is often the base peak. docbrown.infonist.gov Subsequent loss of carbon monoxide (CO, 28 Da) from the benzoyl cation yields the phenyl cation at m/z 77. docbrown.info
The diethoxyphosphoryl group introduces additional fragmentation pathways. These include the loss of ethylene (B1197577) (C2H4, 28 Da) via McLafferty-type rearrangements from the ethoxy groups, loss of an ethoxy radical (•OC2H5, 45 Da), and cleavage of the P-C bond.
Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 258 | [C11H15O5P]•+ | Molecular Ion (M•+) |
| 241 | [C11H14O4P]+ | Loss of •OH from the carboxyl group (M - 17) |
| 230 | [C9H11O5P]•+ | Loss of C2H4 from an ethoxy group (M - 28) |
| 213 | [C9H10O4P]+ | Loss of •OC2H5 from the phosphonate group (M - 45) |
| 185 | [C7H6O4P]+ | Loss of C2H4 from m/z 213 |
| 157 | [C7H5O3P]•+ | Loss of C2H4 from m/z 185 |
| 121 | [C7H6O2]•+ | Cleavage of the P-C bond, formation of benzoic acid radical cation |
| 105 | [C7H5O]+ | Loss of •OH from m/z 122 (if formed) |
| 77 | [C6H5]+ | Loss of CO from m/z 105 |
Note: The relative intensities of these peaks depend on the stability of the ions and the energy of the ionization process.
X-ray Diffraction Studies for Solid-State Molecular and Supramolecular Architecture
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystal structure data for this compound is not available, a detailed analysis of the closely related compound, 4-[(Diethoxyphosphinoyl)methyl]benzoic acid, provides significant insight into the expected molecular and supramolecular architecture. nih.govresearchgate.net
The crystal structure of this analog reveals that the molecules organize into a highly ordered, three-dimensional network governed by strong and weak intermolecular interactions. The most prominent feature of the supramolecular assembly is the formation of centrosymmetric dimers. nih.govresearchgate.net This is a classic and robust hydrogen-bonding motif for carboxylic acids, where two molecules are linked via a pair of O–H···O hydrogen bonds between their carboxyl groups, forming an R²₂(8) graph-set motif.
Table 3: Crystallographic Data for the Analogous Compound 4-[(Diethoxyphosphinoyl)methyl]benzoic acid
| Parameter | Value | Reference |
| Chemical Formula | C12H17O5P | nih.gov |
| Formula Weight | 272.23 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 9.6505 (5) | nih.gov |
| b (Å) | 12.1706 (6) | nih.gov |
| c (Å) | 11.8156 (6) | nih.gov |
| β (°) | 108.926 (2) | nih.gov |
| Volume (ų) | 1312.74 (12) | nih.gov |
| Z (molecules/cell) | 4 | nih.gov |
| Primary Supramolecular Motif | Centrosymmetric O–H···O hydrogen-bonded dimers | nih.govresearchgate.net |
Based on this data, this compound is strongly predicted to crystallize in a similar fashion, dominated by the formation of carboxylic acid dimers that assemble into a stable, layered, or herringbone-like structure in the solid state.
Computational Investigations of this compound Remain Largely Unexplored
A comprehensive review of published scientific literature reveals a notable absence of specific computational chemistry studies for the compound this compound. While computational techniques such as Density Functional Theory (DFT) are widely employed to investigate the structural and electronic properties of various organic molecules, specific research detailing the molecular geometry, electronic structure, bonding characteristics, reactivity, and predicted spectroscopic parameters for this compound is not currently available in the public domain.
Computational chemistry provides powerful insights into molecular behavior. Methodologies like DFT are instrumental in optimizing molecular conformations and understanding the underlying energetics. Key analyses such as the study of Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbitals (NBO), and the Quantum Theory of Atoms in Molecules (QTAIM) are standard for elucidating electronic properties, charge transfer interactions, and the nature of chemical bonds. Furthermore, Molecular Electrostatic Potential (MEP) maps are frequently used to predict sites of chemical reactivity, and computational methods can accurately forecast spectroscopic parameters.
Despite the robustness of these theoretical methods and their extensive application to other benzoic acid derivatives and organophosphorus compounds, dedicated studies applying them to this compound have not been found. Research on similar structures, such as other substituted benzoic acids researchgate.netnih.govdntb.gov.ua or related phosphonates, has been conducted, but the specific electronic and structural contributions of the diethoxyphosphoryl group attached directly to the para position of the benzoic acid ring have not been computationally detailed.
Consequently, the generation of a detailed article covering the specific computational chemistry investigations of this compound, as per the requested scientific outline, is not possible at this time due to the lack of foundational research data. The scientific community has yet to publish in-depth theoretical analyses on this particular compound.
Computational Chemistry Investigations of 4 Diethoxyphosphoryl Benzoic Acid
Molecular Docking Studies for Biological Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to screen for potential drug candidates by predicting the binding affinity and mode of interaction between a small molecule (ligand) and a macromolecular target, typically a protein.
While specific molecular docking studies focusing exclusively on 4-(Diethoxyphosphoryl)benzoic acid are not widely available in peer-reviewed literature, the methodology can be described. A hypothetical docking study of this compound would involve the following steps:
Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be built and optimized using computational chemistry software. The target protein's structure, often obtained from a protein data bank, would be prepared by adding hydrogen atoms, removing water molecules, and defining the binding site.
Docking Simulation: A docking algorithm would then be used to place the ligand into the binding site of the protein in various orientations and conformations.
Scoring and Analysis: The different poses would be "scored" based on a scoring function that estimates the binding affinity. The pose with the best score is predicted to be the most favorable binding mode.
The results of such a study would typically be presented in a table format, illustrating key interaction parameters. A hypothetical example of such a table is provided below to demonstrate the type of data that would be generated.
Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Protein Kinase X | -8.5 | LYS 78, GLU 95, ASP 184 | Hydrogen Bond, Electrostatic |
| Aldose Reductase | -7.2 | TYR 48, HIS 110, TRP 111 | Hydrogen Bond, Pi-Pi Stacking |
| Carbonic Anhydrase | -6.8 | HIS 94, HIS 96, THR 199 | Hydrogen Bond, Metal Coordination |
This table is for illustrative purposes only and does not represent actual experimental data.
The analysis of these interactions would provide valuable insights into the potential biological targets of this compound and could guide the design of new derivatives with improved potency and selectivity.
Investigation of Reaction Mechanisms and Transition States using Computational Methods
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to identify intermediate structures, transition states, and calculate the activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For this compound, such investigations could be crucial for understanding its synthesis, stability, and potential degradation pathways. For example, the hydrolysis of the phosphonate (B1237965) ester groups or reactions involving the carboxylic acid moiety could be studied.
A computational investigation of a reaction mechanism for this compound would typically involve:
Mapping the Potential Energy Surface: The geometries of the reactants, products, and any intermediates are optimized.
Locating the Transition State: A search for the transition state structure, which is a first-order saddle point on the potential energy surface, is performed.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
The findings of such a study are often summarized in a reaction profile diagram and a table detailing the energies of the stationary points. A hypothetical data table for a reaction involving this compound is presented below.
Table 2: Hypothetical Calculated Energies for a Reaction of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.8 |
| Transition State 2 | +10.5 |
| Products | -20.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Such detailed mechanistic insights are invaluable for optimizing reaction conditions in synthetic chemistry and for predicting the environmental fate and metabolic pathways of the compound. While specific studies on this compound are not readily found, the application of these computational methodologies would significantly enhance our understanding of its chemical properties.
Advanced Applications of 4 Diethoxyphosphoryl Benzoic Acid in Chemical and Materials Science
Applications in Medicinal Chemistry and Drug Discovery
In the realm of medicinal chemistry, the phosphonate (B1237965) group serves as a key pharmacophore. It can act as a stable mimic of tetrahedral transition states or as a phosphate (B84403) isostere, while the benzoic acid moiety provides a site for further modification or interaction with biological targets. This has led to the extensive exploration of phosphonate-containing benzoic acid derivatives in drug discovery.
Development of Enzyme Inhibitors and Modulators
Phosphonates are widely recognized for their capacity to act as enzyme inhibitors. nih.gov The tetrahedral geometry and negative charge of the phosphonate group can mimic the transition state of reactions catalyzed by hydrolase enzymes, such as proteases and esterases, leading to potent and specific inhibition.
Derivatives of benzoic acid have been identified as effective modulators of various enzyme systems. For instance, certain substituted benzoic acids can inhibit enzymes involved in critical metabolic pathways. Studies have shown that compounds like 4-nitrobenzoic acid and 4-chlorobenzoic acid can act as inhibitors of Coenzyme Q biosynthesis by targeting the enzyme p-hydroxybenzoate (PHB) polyprenyltransferase (COQ2). nih.govfrontiersin.org Benzoic acid itself was found to be the most effective inhibitor of CoQ10 production in the model organism Schizosaccharomyces pombe. nih.gov
The inhibitory potential is highly dependent on the substitution pattern on the benzoic acid ring. A structure-activity relationship study on the inhibition of α-amylase, a key enzyme in carbohydrate digestion, revealed that 2,3,4-trihydroxybenzoic acid was the most potent inhibitor among seventeen tested phenolic acids, whereas hydroxylation at the 5-position or methoxylation at the 2-position had a negative effect on inhibitory activity. mdpi.com This highlights the nuanced role of the benzoic acid scaffold in directing interactions within an enzyme's active site.
Table 1: Inhibitory Activity of Benzoic Acid Derivatives against Various Enzymes
This table summarizes findings on the inhibitory effects of various benzoic acid derivatives against different enzyme targets. Note that not all compounds listed are phosphonates, but they illustrate the role of the benzoic acid core in enzyme inhibition.
| Compound/Derivative | Target Enzyme | Observed Effect/Activity | Reference(s) |
| Benzoic acid (Bz) | Coenzyme Q10 Biosynthesis (in S. pombe) | Most effective inhibitor tested, lowered CoQ10 levels | nih.gov |
| 4-Nitrobenzoic acid (4-NB) | PHB-polyprenyl transferase (COQ2) | Competitive inhibitor, decreases CoQ biosynthesis | nih.govfrontiersin.org |
| 4-Chlorobenzoic acid (4-ClBz) | PHB-polyprenyl transferase (COQ2) | Inhibitor of the prenylation reaction | nih.govfrontiersin.org |
| 2,3,4-Trihydroxybenzoic acid | α-Amylase | Strongest inhibitor (IC50: 17.30 ± 0.73 mM) | mdpi.com |
| 4-Hydroxybenzoic acid | α-Amylase | Greater inhibitory capacity than benzoic acid | mdpi.com |
| 4-Methylbenzoic acid | α-Amylase | Weakest inhibitor (IC50: 52.35 ± 3.31 mM) | mdpi.com |
| Phosphonyl fluorides | Serine β-lactamases | Comparable inhibitory power to p-nitrophenyl phosphonates | nih.gov |
Role as Haptens for Catalytic Antibodies
The principle of catalytic antibodies, or abzymes, relies on generating antibodies that can stabilize the transition state of a chemical reaction. scripps.edu Phosphonate compounds are exceptionally well-suited for this purpose, particularly for hydrolysis reactions. The stable tetrahedral phosphonate group serves as an excellent mimic of the unstable tetrahedral transition state formed during the hydrolysis of esters and amides. nih.gov
By designing a hapten that incorporates the 4-(diethoxyphosphoryl)benzoic acid structure, the immune system can be prompted to produce antibodies with a binding pocket complementary to this transition-state analog. ucsf.edu These antibodies, upon binding to the actual substrate, lower the activation energy of the hydrolysis reaction, thereby acting as catalysts. scripps.edunih.gov Research has demonstrated that antibodies raised against phosphonate haptens can selectively catalyze the hydrolysis of corresponding carbonate and carboxylic esters. nih.gov The synthesis of stable phosphonate forms of phosphoserine esters has been used to generate monoclonal antibodies that can recognize and differentiate proteins modified by organophosphorus compounds. nih.gov This approach underscores the importance of the phosphonate moiety as a transition-state analog for creating antibodies with tailored catalytic functions. nih.gov
Exploration as Bioactive Scaffolds and Potential Therapeutic Agents
The this compound framework serves as a versatile bioactive scaffold for the development of new therapeutic agents. nih.gov The dual functionality allows for systematic chemical modifications, enabling the exploration of a wide chemical space to optimize biological activity. The preparation of various phosphonates with diverse structures is considered highly desirable for advancing drug discovery and medicinal chemistry. nih.gov
For example, a phosphonate derivative, methyl 4-[(diethylphosphono)methyl]benzoate, has been utilized in the laboratory synthesis of azulenic retinoids, which are evaluated for their potential anticancer activities. preprints.org This demonstrates how the phosphonate-benzoic acid core can be a starting point for constructing more complex molecules with specific therapeutic aims. The inherent bioactivity of the phosphonate group, combined with the synthetic tractability of the benzoic acid, makes this scaffold a valuable asset in the design of novel drugs.
Structure-Activity Relationship (SAR) Studies of Phosphonate-Containing Benzoic Acid Derivatives
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. For phosphonate-containing benzoic acid derivatives, SAR studies investigate how modifications to either the phosphonate group or the aromatic ring influence their biological effects.
Studies on the inhibition of serine β-lactamases by phosphonic acid derivatives have shown that inhibitory power is sensitive to the nature of the leaving group on the phosphorus atom. nih.gov Phosphonyl fluorides and thiophenyl esters, for instance, were generally comparable in inhibitory power to p-nitrophenyl phosphonates against the class C β-lactamase. nih.gov In the context of the phosphonate antibiotic dehydrophos, both the phosphonate monomethyl ester and the vinyl phosphonate moiety were found to be critical for its bactericidal activity. rsc.org
On the benzoic acid portion of the molecule, substitutions can dramatically alter activity. As seen with inhibitors of Coenzyme Q biosynthesis, a simple chloro or nitro group at the para-position of benzoic acid confers inhibitory activity against the COQ2 enzyme. nih.govfrontiersin.org Similarly, for α-amylase inhibitors, the position and number of hydroxyl groups on the benzoic acid ring are determinant factors for inhibitory strength, with hydrogen bonding playing a primary role. mdpi.com These studies collectively show that fine-tuning the structure of phosphonate-containing benzoic acids is a powerful strategy for modulating their interaction with biological targets.
Contributions to Catalysis
Beyond its biomedical applications, the unique structure of this compound and its analogs lends itself to the field of catalysis, particularly in the design of specialized ligands for organometallic chemistry.
Design of Ligands for Metal-Catalyzed Reactions
While specific applications for this compound as a ligand are not extensively documented in the provided results, closely related phosphorus-containing benzoic acids are well-established in this role. For example, 4-(diphenylphosphino)benzoic acid, which features a phosphine (B1218219) group instead of a phosphonate, is a widely used ligand in the synthesis of catalysts for a variety of metal-catalyzed cross-coupling reactions. sigmaaldrich.com
These reactions include:
Suzuki-Miyaura Coupling
Heck Reaction
Sonogashira Coupling
Buchwald-Hartwig Cross-Coupling
Stille Coupling
Negishi Coupling
Hiyama Coupling
In these applications, the phosphorus atom (from the phosphine or a similar phosphonate group) coordinates to a transition metal center (e.g., palladium), while the carboxylic acid moiety can be used to tune the catalyst's solubility, anchor it to a support, or introduce secondary interactions. The use of 4-(diphenylphosphino)benzoic acid as a ligand to create organostannoxane-supported palladium nanoparticles has resulted in catalysts with high activity and selectivity in Suzuki-coupling reactions. sigmaaldrich.com This demonstrates the potential of the phosphorus-containing benzoic acid scaffold in creating advanced catalytic systems.
Organocatalytic Applications
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Within this domain, compounds containing phosphorus have emerged as a versatile class of catalysts. This compound, by its inherent structure, possesses functionalities that suggest its potential as an organocatalyst. The molecule contains a Lewis basic phosphoryl group (P=O) and, upon hydrolysis of the ester, a Brønsted acidic carboxylic acid group. This dual functionality is a key feature in many modern organocatalysts.
While specific, direct applications of this compound as an organocatalyst are not extensively documented in dedicated studies, its structural motifs are present in more complex and widely recognized organocatalyst systems. For instance, chiral phosphoric acids (CPAs), derived from BINOL scaffolds, are powerful Brønsted acid catalysts. nih.gov The phosphorus center in these catalysts is crucial for their activity. Furthermore, organophosphorus compounds, including phosphonium (B103445) salts and iminophosphoranes, have been developed as effective bifunctional catalysts that can activate both nucleophiles and electrophiles simultaneously. nih.govox.ac.uk These catalysts often combine a charged phosphorus center with other functional groups to achieve high reactivity and selectivity. The principles governing these established organocatalysts provide a framework for understanding the potential catalytic activity of this compound and its derivatives.
Role as a Bifunctional Catalyst in Organic Transformations
Bifunctional catalysis is a powerful strategy in organic synthesis where a single molecule possesses two distinct catalytic sites that work in concert to promote a reaction. nih.gov This cooperative effect can lead to enhanced reactivity and selectivity that is not achievable with two separate monofunctional catalysts. nih.gov this compound, particularly its hydrolyzed form, 4-carboxyphenylphosphonic acid, embodies the core principle of a bifunctional catalyst. It features a Brønsted acidic carboxylic acid and a Lewis basic phosphonyl group within the same rigid framework.
This architecture allows for the simultaneous activation of both an electrophile and a nucleophile. nih.gov For example, in a polar addition reaction, the carboxylic acid moiety could protonate and activate an electrophile, while the phosphoryl group could act as a hydrogen-bond acceptor, orienting and activating the nucleophile. This dual activation mechanism is a hallmark of many successful bifunctional catalysts, including those based on thiourea (B124793) and squaramide scaffolds.
Research into organophosphorus compounds has demonstrated this bifunctional principle effectively.
Iminophosphoranes (BIMPs): These catalysts combine a strongly basic iminophosphorane with a hydrogen-bond donor to catalyze challenging enantioselective additions. ox.ac.uk
Organoboron–phosphonium salts: These have been shown to be effective bifunctional catalysts for the coupling of CO2 and epoxides, where the phosphonium salt acts as a halide source and the boron center as a Lewis acid. nih.gov
Porphyrin-based catalysts: Dimeric and trimeric porphyrin systems, which can be considered multifunctional, exhibit high activity in synthesizing cyclic carbonates from CO2 and epoxides through cooperative activation. researchgate.net
These examples underscore the potential of molecules like this compound to serve as platforms for developing novel bifunctional catalysts for a range of organic transformations.
Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the topology, porosity, and functional properties of the resulting framework.
As a Linker for MOF Construction and Design
This compound, after hydrolysis to 4-carboxyphenylphosphonic acid, is an exemplary bifunctional linker for MOF construction. It offers two distinct coordination sites: a carboxylate group and a phosphonate group. The use of phosphonate groups, in addition to the more common carboxylates, is a key strategy for enhancing the stability of MOFs. nih.gov The stronger bond formed between phosphonates and hard metal ions like Zr(IV) and Al(III) results in frameworks with greater chemical and thermal robustness compared to purely carboxylate-based MOFs. nih.gov
The geometry of the linker, with its rigid phenyl ring separating the two functional groups, allows for the construction of predictable and robust 3D frameworks. The presence of two different types of coordinating groups can also lead to novel network topologies that are not accessible with symmetrical dicarboxylate or diphosphonate linkers.
Tailoring MOF Properties through Phosphonate-Carboxylate Linkages
Phosphonate-based MOFs have shown significant advantages, including:
Enhanced Stability: The P-O-Metal bond is generally stronger and more resistant to hydrolysis than the C-O-Metal bond, leading to MOFs that are more stable in the presence of water. nih.gov
Tunable Porosity: While some phosphonate monoester-based MOFs can be nonporous, subtle changes, such as modifying the alkyl group on the ester, can generate porous structures with high affinity for gases like CO2. ox.ac.ukguidechem.com
Modified Acidity: The introduction of a phosphonate group can alter the electronic properties and acidity of the metal nodes within the MOF, which is a critical factor for catalytic applications. chemicalbook.com
The table below summarizes the properties of MOFs constructed with different types of linkers, highlighting the advantages of phosphonate-containing frameworks.
| Linker Type | Metal Ion Affinity | Resulting MOF Stability | Key Features |
| Carboxylate | Broad | Moderate, often water-sensitive | Well-established synthesis, predictable structures |
| Phosphonate | High for hard metals (e.g., Zr⁴⁺, Al³⁺) | High chemical and thermal stability | Robust frameworks, enhanced durability nih.gov |
| Phosphonate-Carboxylate | Dual | High | Potential for novel topologies, tunable properties |
This table provides a generalized comparison based on established research findings.
Post-Synthetic Modification of MOFs utilizing this compound Derivatives
Post-synthetic modification (PSM) is a powerful technique for functionalizing MOFs after their initial synthesis, allowing for the introduction of new chemical groups without altering the underlying framework. nih.gov Derivatives of this compound are excellent candidates for PSM.
One strategy involves preparing a MOF with linkers that have available reactive sites, such as amino or hydroxyl groups. A derivative of this compound could then be covalently attached to these sites. More directly, the diethoxyphosphoryl group itself can be a target for modification. For instance, a MOF could be constructed using a linker containing the intact diethoxyphosphoryl ester. After the framework is assembled, the ethyl groups could be hydrolyzed to reveal the phosphonic acid moieties throughout the pores. This would dramatically change the surface chemistry of the pores, introducing strong Brønsted acid sites and altering the adsorption and catalytic properties of the material. This approach allows for precise control over the introduction of phosphonate groups, which can be used to graft other species or to create catalytically active sites.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound is a molecule well-suited for studying and utilizing self-assembly phenomena.
This tendency to self-assemble into ordered structures is fundamental to crystal engineering and the design of functional organic materials. For example, derivatives of benzoic acid have been designed as supramolecular gelators, which can form gels in organic solvents through self-assembly, with applications in environmental remediation like oil spill treatment and dye adsorption. The interplay of hydrogen bonding from the carboxylic acid, aromatic stacking from the phenyl ring, and polar interactions from the phosphonate ester group in this compound provides a rich system for designing complex, self-assembled materials.
Exploitation of Hydrogen Bonding and Other Non-Covalent Interactions
The foundation of the supramolecular chemistry of this compound lies in its capacity for forming robust and directional non-covalent interactions. These interactions, though weaker than covalent bonds, are critical for the self-assembly of molecules into ordered structures. wikipedia.org The primary interaction is hydrogen bonding, dictated by the carboxylic acid moiety.
Detailed crystallographic studies on analogous compounds, such as 4-[(diethoxyphosphinoyl)methyl]benzoic acid, reveal that the carboxylic acid groups of two molecules interact to form stable, centrosymmetric dimers. nih.govresearchgate.net This specific arrangement is characterized by a pair of O—H⋯O hydrogen bonds, creating a well-defined cyclic motif known as an R²₂(8) or R²₂(20) graph-set synthon. nih.govresearchgate.net Theoretical studies on substituted benzoic acids confirm that the formation of such cyclic dimers is an energetically favorable process. researchgate.net The electronic nature of the substituent on the phenyl ring can influence the strength of these hydrogen bonds. researchgate.net
| Interaction Type | Donor Group | Acceptor Group | Role in Supramolecular Assembly |
| O—H⋯O Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Forms primary dimeric synthons. nih.govresearchgate.net |
| C—H⋯π Interaction | Alkyl C-H / Aryl C-H | Phenyl Ring (π-system) | Stabilizes the packing of dimers in the crystal lattice. nih.govresearchgate.net |
| Van der Waals Forces | Entire Molecule | Entire Molecule | Contributes to overall crystal cohesion. wikipedia.org |
Formation of Supramolecular Architectures
The directional and reliable nature of the hydrogen bonds in this compound and its analogs is a powerful tool for crystal engineering and the construction of supramolecular architectures. The formation of the hydrogen-bonded carboxylic acid dimer serves as the primary step in a hierarchical self-assembly process. nih.govresearchgate.net
These dimeric pairs act as supramolecular building blocks. They subsequently arrange themselves into a larger, three-dimensional crystalline lattice. The final packing arrangement is guided by the weaker, less directional interactions, such as C—H⋯π and van der Waals forces, which dictate how the dimers stack and interlock. nih.govresearchgate.net The result is a highly ordered supramolecular solid, where the position and orientation of each molecule are precisely defined by this network of non-covalent interactions. This principle, where strong, directional interactions create a primary motif that is then organized by weaker forces, is a cornerstone of supramolecular design and allows for the creation of functional materials from molecular components. nih.govrsc.org
Host-Guest Chemistry involving Phosphonobenzoic Acids
The field of host-guest chemistry involves the formation of complexes where one molecule (the host) creates a binding cavity for another molecule (the guest). wikipedia.org These interactions are driven by non-covalent forces and are central to processes like molecular recognition and sensing. wikipedia.orgthno.org Phosphonic acid derivatives, a class to which this compound belongs after hydrolysis of its esters, have been shown to be effective guests in certain supramolecular systems.
A notable study investigated the binding of guest molecules containing either a phosphonic acid headgroup or a carboxylic acid headgroup to large, dendritic host molecules. nih.gov Using nuclear magnetic resonance (NMR) techniques, particularly ³¹P NMR for the phosphonic acid guest, researchers were able to monitor the binding events and quantify their strength. nih.gov
The research revealed distinct binding behaviors for the two types of guests. The phosphonic acid guest was found to bind strongly to the urea-functionalized dendritic host, with a high association constant, indicating a stable host-guest complex. nih.gov In contrast, the carboxylic acid guest exhibited weaker binding. nih.gov This difference in affinity allows for competitive binding, where the phosphonic acid guest can displace a pre-bound carboxylic acid guest, demonstrating selective molecular recognition based on the functional group. nih.gov This ability to participate in selective host-guest interactions opens up possibilities for using phosphonobenzoic acids in separation, sensing, or the controlled assembly of multicomponent systems. nitschkegroup-cambridge.com
| Guest Moiety | Host System | Key Finding | Analytical Technique |
| Phosphonic Acid | Urea-Adamantyl Modified Poly(propylene imine) Dendrimer | Strong binding with an association constant (Ka) of (4 ± 3) x 10⁴ M⁻¹ | ³¹P NMR Spectroscopy |
| Carboxylic Acid | Urea-Adamantyl Modified Poly(propylene imine) Dendrimer | Weaker binding with an association constant (Ka) of 400 ± 95 M⁻¹ | ¹³C NMR Spectroscopy |
Data sourced from a study on ethylene (B1197577) glycol-based guests. nih.gov
Applications as Chemical Intermediates and Building Blocks
Beyond its role in supramolecular chemistry, this compound is a valuable chemical intermediate and building block in organic synthesis. Its bifunctional nature—possessing both a reactive carboxylic acid group and a phosphonate ester—allows it to be incorporated into a wide array of more complex molecules and materials.
The carboxylic acid group provides a versatile handle for covalent modification. It can readily undergo standard transformations such as:
Esterification: Reacting with alcohols to form esters, which can be used to attach the molecule to polymer backbones or surfaces.
Amidation: Reacting with amines to form amides, creating linkages for biologically relevant molecules or robust polymers.
Conversion to Acyl Chloride: This highly reactive intermediate can then be used in a variety of acylation reactions.
This reactivity is analogous to that of other functionalized benzoic acids, which are widely used as precursors in the synthesis of pharmaceuticals, dyes, and polymers. preprints.organnexechem.comgoogle.com For example, related phosphine-containing benzoic acids, like 4-(diphenylphosphino)benzoic acid, are used as ligands in the synthesis of metal catalysts for cross-coupling reactions. sigmaaldrich.com
The diethoxyphosphoryl group also offers unique functionality. It can be hydrolyzed to the corresponding phosphonic acid, which is an excellent ligand for coordinating with metal ions, forming metal-organic frameworks (MOFs) or modifying the surface of metal oxides. The phosphonate group itself imparts properties such as flame retardancy, and its presence can be exploited to tune the electronic and adhesive properties of a final material. This dual functionality makes this compound a strategic building block for creating multifunctional materials, including advanced polymers, catalytic systems, and components for molecular electronics.
Future Research Directions and Emerging Opportunities for 4 Diethoxyphosphoryl Benzoic Acid
Development of Novel Green Synthetic Methodologies
The future of synthesizing 4-(Diethoxyphosphoryl)benzoic acid and its derivatives is increasingly focused on environmentally friendly or "green" chemistry principles. Traditional synthesis methods often rely on harsh reagents and organic solvents. In contrast, emerging research aims to develop cleaner, more efficient, and sustainable synthetic routes.
One promising approach involves the use of solvent-free reactions. For instance, the reaction of aldehydes and ketones with diethyl cyanophosphonate can be achieved with high yields and short reaction times at room temperature without any solvent. researchgate.net Another green strategy is the use of recyclable solvents like polyethylene (B3416737) glycol (PEG-400), which has been successfully employed in the hydrothiolation of alkynes. researchgate.net The development of solid acid catalysts also presents a green alternative for condensation reactions, offering high conversion rates and selectivity. researchgate.net These methodologies not only reduce the environmental impact but also often lead to improved efficiency and cost-effectiveness in the production of phosphonates.
Future research will likely focus on:
Catalyst-free and solvent-free reaction conditions.
The use of water as a benign reaction medium.
The development of recyclable catalysts to minimize waste.
One-pot, multi-component reactions to increase efficiency. researchgate.net
Advanced Functionalization for Enhanced Specificity in Biological Systems
The inherent bioactivity of some benzoic acid derivatives as anticancer and antimicrobial agents provides a strong foundation for the advanced functionalization of this compound. preprints.orgresearchgate.netnih.gov The phosphonate (B1237965) group offers a key site for modification to enhance the specificity and efficacy of these molecules in biological systems.
The design of new derivatives focuses on creating compounds that can selectively target specific biological entities, such as enzymes or receptors. nih.govresearchgate.net For example, modifying the structure of this compound could lead to the development of potent and selective inhibitors of enzymes implicated in diseases. Research has shown that benzoic acid derivatives can be synthesized to exhibit significant antitumor activity. preprints.org
Key areas for future research include:
Targeted Drug Delivery: Functionalizing the phosphonate or carboxylic acid group with specific ligands to target cancer cells or pathogenic microbes. researchgate.netresearchgate.net
Enzyme Inhibition: Designing derivatives that can act as potent and selective inhibitors of key enzymes. nih.gov
Bioimaging: Incorporating imaging agents to track the distribution and mechanism of action of these compounds in vivo.
Rational Design of Hybrid Materials and Nanostructures
The dual functionality of this compound makes it an excellent candidate for the rational design of hybrid materials and nanostructures. researchgate.net The carboxylic acid can coordinate with metal ions to form metal-organic frameworks (MOFs), while the phosphonate group can be used to tune the material's properties or to anchor it to other substrates. nih.gov
Hybrid materials combine the properties of their constituent components to create new materials with enhanced or entirely new functionalities. researchgate.net For instance, incorporating this compound into polymers could lead to materials with improved thermal stability, flame retardancy, or ion-exchange capabilities. The self-assembly of these molecules can also be controlled to create well-defined nanostructures, such as nanoparticles, nanotubes, or nanosheets, with applications in catalysis, sensing, and medicine. taylorfrancis.com
Future research is expected to explore:
Metal-Organic Frameworks (MOFs): The use of this compound as a linker to create novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis.
Polymer Composites: The development of advanced polymer composites with enhanced mechanical, thermal, and chemical properties.
Self-Assembled Nanomaterials: The controlled self-assembly of functionalized derivatives to create sophisticated nanostructures for targeted drug delivery and bio-imaging. taylorfrancis.com
Integration with Machine Learning and AI for Predictive Chemistry
Key opportunities in this area include:
Predictive Modeling: Developing accurate ML models to predict the biological activity and physical properties of new this compound derivatives.
De Novo Design: Using generative AI models to design novel molecules with desired properties from scratch. nih.gov
Reaction Optimization: Employing AI to optimize reaction conditions for the synthesis of these compounds, leading to higher yields and purity.
Exploration of New Catalytic Paradigms
The unique electronic and structural properties of this compound and its derivatives suggest their potential use in novel catalytic applications. The phosphonate group can act as a ligand for metal catalysts, influencing their reactivity and selectivity. The acidic proton of the carboxylic acid can also participate in acid-catalyzed reactions.
Future research will likely explore the use of these compounds as:
Ligands in Homogeneous Catalysis: Designing chiral derivatives to act as ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.
Heterogeneous Catalysts: Immobilizing these compounds on solid supports to create recyclable and robust heterogeneous catalysts.
Organocatalysts: Utilizing the inherent acidity or basicity of functionalized derivatives to catalyze organic transformations without the need for metal catalysts.
The exploration of these new catalytic paradigms could lead to the development of more efficient and sustainable chemical processes for the synthesis of fine chemicals, pharmaceuticals, and advanced materials.
Q & A
Q. What are the optimized synthetic routes for 4-(Diethoxyphosphoryl)benzoic acid, and how are reaction conditions monitored?
Methodological Answer: The synthesis typically involves reacting 4-(bromomethyl)benzoic acid with triethylphosphite in the presence of a Lewis acid catalyst (e.g., ZnBr₂) under inert conditions. Key steps include:
- Catalyst Use : ZnBr₂ (0.2 mmol) accelerates the Arbuzov reaction, enabling efficient phosphonate ester formation .
- Solvent & Temperature : Dry dichloromethane at room temperature minimizes side reactions.
- Purification : Flash column chromatography followed by recrystallization (20% ethyl acetate/hexane) ensures high purity (>97%) .
- Monitoring : Thin-layer chromatography (TLC) tracks reactant consumption .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR/IR Spectroscopy : Confirm the phosphonate group (¹H/³¹P NMR: δ ~1.3 ppm for ethoxy groups; IR: P=O stretch ~1250 cm⁻¹) .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, monoclinic P2₁/n symmetry with unit cell parameters a = 9.6505 Å, b = 12.1706 Å, c = 11.8156 Å, β = 108.926° .
- Hydrogen Bonding : Centrosymmetric dimers via O–H⋯O interactions (R₂²(20) motif) stabilize the crystal lattice .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic ambiguities in structures containing phosphonate groups?
Methodological Answer:
- Structure Solution : Use SHELXD for phase problem resolution via dual-space recycling, leveraging high-resolution data (e.g., <1.0 Å) .
- Refinement : SHELXL refines anisotropic displacement parameters for P and O atoms. Hydrogen atoms are placed in calculated positions (riding model) with fixed isotropic parameters (Uiso(H) = 1.2–1.5Ueq) .
- Validation : Check for overfitting using R-factor convergence (R₁ < 0.05 for F² > 2σ(F²)) and validate geometry with PLATON .
Q. How to address discrepancies in reported antimicrobial activity data for this compound?
Methodological Answer:
- Experimental Design : Conduct minimum inhibitory concentration (MIC) assays against standardized bacterial strains (e.g., E. coli ATCC 25922) with positive controls (e.g., ampicillin) .
- Structural Variants : Compare activity with analogs (e.g., 4-hydroxybenzoic acid derivatives) to identify substituent effects. For example, electron-withdrawing groups on the aromatic ring may enhance bioactivity .
- Data Normalization : Account for solubility differences using DMSO controls and repeat assays in triplicate .
Q. What computational strategies predict electronic properties relevant to ligand design?
Methodological Answer:
- DFT Calculations : Optimize molecular geometry using crystallographic data (e.g., Gaussian09 with B3LYP/6-31G* basis set) to compute frontier orbitals. The phosphonate group’s LUMO often localizes on the P=O moiety, influencing metal coordination .
- Electrostatic Potential Maps : Visualize nucleophilic/electrophilic regions to guide ligand modification (e.g., introducing electron-donating groups at the para position) .
Q. How do phosphonate group modifications impact coordination chemistry?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
